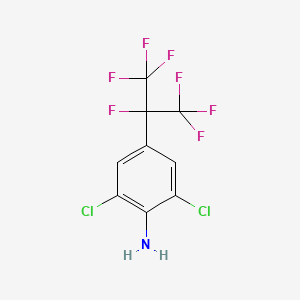

2,6-Dichloro-4-(perfluoropropan-2-yl)aniline

概要

説明

2,6-Dichloro-4-(perfluoropropan-2-yl)aniline: is an organic compound with the molecular formula C9H4Cl2F7N and a molecular weight of 330.03 g/mol . This compound is classified under aryl compounds and anilines . It is known for its unique structure, which includes both chlorine and fluorine atoms, making it a compound of interest in various chemical and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-(perfluoropropan-2-yl)aniline typically involves the reaction of 2,6-dichloroaniline with 1,1,1,2,3,3,3-heptafluoropropane under specific conditions . The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of advanced chemical reactors and continuous flow systems to optimize yield and reduce environmental impact . The reaction conditions are carefully monitored to maintain consistency and quality of the final product.

化学反応の分析

Types of Reactions: 2,6-Dichloro-4-(perfluoropropan-2-yl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

科学的研究の応用

Agricultural Chemistry

One of the primary applications of 2,6-Dichloro-4-(perfluoropropan-2-yl)aniline is in the development of agrochemicals. Its structure allows it to serve as an intermediate in synthesizing pesticides and herbicides. For instance:

- Pesticide Development : The compound can be utilized to synthesize novel insecticides with improved efficacy and reduced environmental impact. Its unique properties may enhance the bioavailability of active ingredients in formulations.

Pharmaceuticals

The potential biological activities of this compound are under investigation for use in medicinal chemistry:

- Antimicrobial Properties : Research is exploring its effectiveness against various pathogens. The fluorinated structure may contribute to increased membrane permeability, enhancing its antimicrobial activity.

- Anticancer Research : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties, warranting further investigation into this compound's potential therapeutic applications.

Materials Science

The unique chemical properties of this compound make it a candidate for advanced materials:

- Fluorinated Polymers : It can be used as a building block in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability.

- Coatings and Sealants : The compound's hydrophobic nature makes it suitable for applications in coatings that require water-repellent properties.

Case Study 1: Pesticide Synthesis

A study demonstrated the synthesis of a novel insecticide using this compound as an intermediate. The resulting insecticide showed significantly improved efficacy compared to traditional formulations, with lower application rates required for effective pest control.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound revealed that derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the fluorinated group in enhancing antibacterial efficacy.

作用機序

The mechanism of action of 2,6-Dichloro-4-(perfluoropropan-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

類似化合物との比較

- 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline

- 3,4-Dichloroaniline

- 2,6-Dichloro-4-nitroaniline

Comparison: Compared to these similar compounds, 2,6-Dichloro-4-(perfluoropropan-2-yl)aniline is unique due to the presence of the heptafluoropropan-2-yl group. This fluorinated group imparts distinct chemical and physical properties, such as increased stability and reactivity, making it more suitable for specific applications in research and industry .

生物活性

2,6-Dichloro-4-(perfluoropropan-2-yl)aniline is an organic compound characterized by its unique molecular structure, which includes two chlorine atoms and a perfluoropropan-2-yl group. Its chemical formula is , with a molecular weight of 330.03 g/mol. The compound's structure contributes to its hydrophobicity and thermal stability, making it a candidate for various applications in the chemical and biological fields .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other structurally similar compounds. Below is a table summarizing some relevant compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,6-Dichloroaniline | Lacks fluorinated groups; simpler structure | |

| 4-(Perfluoropropan-2-yl)aniline | Similar alkyl substitution; no dichlorination | |

| 2,4-Dichlorophenol | Contains hydroxyl group; used in disinfectants |

These compounds differ mainly in their substituents and functional groups, which significantly influence their chemical behavior and potential applications .

Case Studies and Research Findings

While direct studies on this compound are sparse, research on related fluorinated compounds provides insight into potential biological activities:

- Insecticidal Activity : Research indicates that highly fluorinated compounds often exhibit significant insecticidal properties due to their lipophilicity, which facilitates penetration into biological membranes. A study involving heptafluoroisopropyl substituted compounds showed good insecticidal activities against pests like Aphis craccivora .

- Neurotoxicity Studies : Compounds structurally related to anilines have been studied for their neurotoxic effects. For instance, the insecticides lindane and fipronil were shown to inhibit glycine receptors with IC50 values ranging from 0.2 to 2 µM, suggesting potential neurotoxic targets similar to those that might be affected by this compound .

特性

IUPAC Name |

2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2F7N/c10-4-1-3(2-5(11)6(4)19)7(12,8(13,14)15)9(16,17)18/h1-2H,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWRKJGSRUCYEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)C(C(F)(F)F)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2F7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。